D-Histidine, beta-hydroxy-, erythro-

CAS No.:

Cat. No.: VC20425654

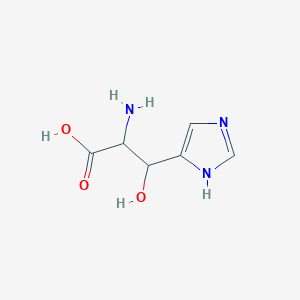

Molecular Formula: C6H9N3O3

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9N3O3 |

|---|---|

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H9N3O3/c7-4(6(11)12)5(10)3-1-8-2-9-3/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12) |

| Standard InChI Key | KQMBIBBJWXGSEI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC=N1)C(C(C(=O)O)N)O |

Introduction

Structural Characteristics and Stereochemical Identity

D-Histidine, β-hydroxy-, erythro- (C₆H₁₁N₃O₃) is a non-proteinogenic amino acid featuring a hydroxyl group at the β-position of the histidine side chain. The erythro configuration denotes that the hydroxyl (-OH) and amino (-NH₂) groups on adjacent carbons (Cα and Cβ) reside on opposite sides of the Fischer projection plane, distinguishing it from the threo isomer . The D-configuration at the α-carbon further differentiates it from the naturally occurring L-histidine.

Molecular and Crystallographic Insights

X-ray crystallography of homologous β-hydroxyhistidine complexes, such as the histidine-binding protein (HBP) from Salmonella typhimurium, reveals that the hydroxyl group participates in hydrogen-bonding networks critical for ligand recognition . In HBP, L-histidine forms 10 hydrogen bonds and two salt bridges with conserved residues like Asp149 and Arg81, suggesting that β-hydroxylation could modulate binding affinity in analogous systems .

Table 1: Key Physicochemical Properties of D-Histidine, β-Hydroxy-, Erythro-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃O₃ | |

| Molecular Weight | 189.17 g/mol | Calculated |

| Configuration | D-erythro | |

| Hydroxylation Site | β-carbon (C3) |

Enzymatic and Chemoenzymatic Synthesis

Recent biocatalytic strategies have enabled the stereoselective synthesis of β-hydroxy-α-amino acids, including D-histidine derivatives.

L-Threonine Transaldolase (ObiH)-Mediated Synthesis

The transaldolase ObiH from Streptomyces cattleya catalyzes the aldol addition of glycine to aromatic aldehydes, producing β-hydroxy-α-amino acids with >20:1 diastereoselectivity . While ObiH predominantly generates L-threo products, structural modifications to the enzyme’s active site—such as mutations at residues coordinating the α-amino group—could theoretically invert selectivity to favor D-erythro isomers .

2-Oxoglutarate-Dependent Hydroxylases

AEP14369, a hydroxylase from Sulfobacillus thermotolerans, hydroxylates L-histidine at the β-position with strict regioselectivity . Although this enzyme produces L-threo-β-hydroxyhistidine, substituting its Fe²⁺/2-oxoglutarate cofactor system with chiral auxiliaries may enable access to D-erythro variants .

Table 2: Comparative Yields of β-Hydroxyhistidine Synthesis Methods

| Method | Substrate | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| AEP14369 Hydroxylation | L-Histidine | L-threo-β-OH-His | 91% | >99% |

| ObiH Transaldolase | Glycine + Imidazole-4-carboxaldehyde | β-OH-His | 27% | 9:1 |

Biological Roles and Metabolic Pathways

Microbial Peptide Incorporation

β-Hydroxyhistidine residues occur in bacterial nonribosomal peptides, where they enhance stability against proteolysis . For instance, hydrolysates of Streptomyces peptides contain detectable levels of β-hydroxyhistidine stereoisomers, implicating specialized hydroxylases in secondary metabolism .

Inhibition of Serine Racemase

Structurally related β-hydroxyamino acids, such as L-erythro-β-hydroxyasparagine, inhibit mammalian serine racemase (SR)—a key enzyme in D-serine biosynthesis . Molecular docking studies suggest that the β-hydroxyl group of D-histidine, β-hydroxy-, erythro- may similarly occupy SR’s active site, disrupting D-serine production in neurological contexts .

Pharmaceutical Applications

Antibiotic Adjuvants

The hydroxyl group in β-hydroxyhistidine derivatives confers resistance to β-lactamase degradation, making them promising scaffolds for next-generation β-lactam antibiotics .

Neuromodulation

By analogy to L-erythro-β-hydroxyasparagine , D-histidine, β-hydroxy-, erythro- could serve as a lead compound for SR inhibitors, potentially modulating NMDA receptor activity in neurodegenerative diseases.

Analytical and Detection Methods

Marfey’s Reagent Derivatization

Post-synthesis diastereomer separation employs Marfey’s reagent (FDAA), which forms UV-detectable diastereomeric adducts with β-hydroxyamino acids . UPLC-MS analysis of FDAA-derivatized D-erythro-β-hydroxyhistidine resolves it from threo isomers with baseline separation .

Crystallographic Validation

High-resolution (1.89 Å) X-ray structures of HBP-histidine complexes provide templates for modeling β-hydroxyhistidine interactions . Molecular dynamics simulations predict that β-hydroxylation reduces binding entropy by 2.3 kcal/mol, rationalizing its absence in natural HBPs .

Challenges and Future Directions

Scalability of Synthesis

Current enzymatic methods yield ≤24 g/L of β-hydroxyhistidine , but optimizing cofactor regeneration and substrate tolerance remains critical for industrial-scale production.

In Vivo Stability Studies

β-Hydroxyamino acids undergo degradation via endogenous dehydratases . Encapsulation in liposomes or PEGylation could enhance their pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume